6alpha-Methyl prednisolone
Description
Historical Trajectory of 6alpha-Methylprednisolone Discovery and Early Characterization
The development of 6alpha-methylprednisolone is rooted in the broader history of corticosteroid research that began in the 1930s with the isolation of extracts from the adrenal cortex. nih.govclinexprheumatol.org By the 1940s, scientists had categorized these steroids into two groups: those affecting salt and water retention and those with anti-inflammatory and shock-counteracting properties. clinexprheumatol.orgresearchgate.net A pivotal moment came in 1948 when cortisone (B1669442) was first used to treat rheumatoid arthritis, followed by the introduction of oral and intra-articular cortisone and hydrocortisone (B1673445) between 1950 and 1951. nih.govresearchgate.net
This initial success spurred the pharmaceutical industry to synthesize more potent and specific glucocorticoids. researchgate.net Between 1954 and 1958, several new synthetic steroids were introduced. nih.govclinexprheumatol.orgresearchgate.net It was within this period of intense research and development that 6alpha-methylprednisolone was first synthesized and described in the late 1950s by The Upjohn Company (now part of Viatris). ebi.ac.uknih.govdrugbank.com The compound received FDA approval on October 24, 1957. nih.govdrugbank.com Early characterization revealed it to be a highly potent anti-inflammatory agent, approximately five times more potent than hydrocortisone, with a reduced tendency to cause sodium and water retention compared to prednisolone (B192156). edcentral.cotcichemicals.com
Positioning of 6alpha-Methylprednisolone within Synthetic Glucocorticoid Research
The primary goal of synthetic glucocorticoid research in the mid-20th century was to dissociate the desired anti-inflammatory (glucocorticoid) effects from the often-undesirable salt-retaining (mineralocorticoid) effects of natural hormones like cortisol. researchgate.net The introduction of prednisone (B1679067) and prednisolone in 1955 was a significant step in this direction. edcentral.co
The synthesis of 6alpha-methylprednisolone represented a further refinement. It is chemically a methylated form of prednisolone. edcentral.co The addition of the methyl group at the C6α position of the steroid's B ring enhanced its anti-inflammatory potency while having less mineralocorticoid activity. edcentral.cotcichemicals.com This structural modification made 6alpha-methylprednisolone a more selective and powerful tool for research into inflammatory and immune processes. Chemically, it is a synthetic pregnane (B1235032) steroid hormone derived from hydrocortisone and prednisolone and acts as an agonist for both mineralocorticoid and glucocorticoid receptors, though it has a higher affinity for the latter. ebi.ac.uk
Significance of 6alpha-Methylprednisolone as a Molecular Probe and Research Agent
Due to its high potency and receptor specificity, 6alpha-methylprednisolone serves as a valuable molecular probe in biochemical and physiological research. lipidmaps.orgsellchems.com Its ability to interact with and activate glucocorticoid receptors allows scientists to investigate the complex mechanisms of gene expression that these receptors regulate. edcentral.co
Specific research applications include:
Gene Expression Studies: It has been used to stimulate RPMI 8226.1 cells to study the expression of the human interleukin-10 (IL-10) gene. scientificlabs.co.uk
Immunology Research: The compound is used to induce the depletion of specific monocyte subsets (CD14+ CD16+) to understand their role in the immune system. scientificlabs.co.uk
Neuroscience and Pain Research: Researchers have employed 6alpha-methylprednisolone to study its effects on behavioral and sensory afferent hypersensitivity. scientificlabs.co.uk
Receptor Binding Assays: As a potent agonist, it is used in reporter assays to study the transactivation of glucocorticoid and mineralocorticoid receptors. lipidmaps.org For instance, in CV-1 cells, it transactivates human glucocorticoid and mineralocorticoid receptors with EC50 values of 2.92 nM and 2.31 nM, respectively. lipidmaps.org
Autoimmune and Inflammatory Models: In animal models, such as the experimental autoimmune encephalomyelitis (EAE) model, it has been shown to induce T cell apoptosis and reduce T cell infiltration in the spinal cord. lipidmaps.org It is also used in biochemical research related to conditions like rheumatoid arthritis and other collagen and allergic diseases. sellchems.com
The compound's role as a xenobiotic—a substance foreign to a living organism—also makes it a subject of study in environmental and toxicological research. nih.govebi.ac.uk
Compound Information
Below is a summary of the chemical properties of 6alpha-Methylprednisolone.
| Property | Value |
| IUPAC Name | (6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one nih.gov |
| CAS Number | 83-43-2 nih.govsellchems.com |
| Molecular Formula | C₂₂H₃₀O₅ nih.govsellchems.com |
| Molecular Weight | 374.47 g/mol nih.govsellchems.com |
| Appearance | White or off-white powder sellchems.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H30O5 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(6S,8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17?,19+,20-,21-,22-/m0/s1 |
InChI Key |
VHRSUDSXCMQTMA-RRQCTPSPSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(CC([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of 6alpha Methylprednisolone Action
Glucocorticoid Receptor (GR) Interactions and Activation by 6alpha-Methylprednisolone
The initial and pivotal step in the mechanism of action of 6alpha-methylprednisolone is its interaction with the cytosolic glucocorticoid receptor. nih.gov
Ligand-Receptor Binding Affinity and Specificity
6alpha-Methylprednisolone exhibits a high binding affinity for the glucocorticoid receptor. wikipedia.org This affinity is a key determinant of its biological potency. e-jnc.org The introduction of a 6-alpha methyl group to the prednisolone (B192156) structure enhances its glucocorticoid activity. nih.govescholarship.org Compared to the endogenous glucocorticoid cortisol, synthetic glucocorticoids like 6alpha-methylprednisolone generally bind less efficiently to corticosteroid-binding globulin (CBG), which may result in a higher concentration of the free, active drug at the site of inflammation. e-jnc.org Notably, 6alpha-methylprednisolone has a higher affinity for the glucocorticoid receptor than for the mineralocorticoid receptor, contributing to its specific anti-inflammatory effects. wikipedia.orgmdpi.com
| Compound | Relative Binding Affinity for GR |
| 6alpha-Methylprednisolone | High |
| Cortisol | Moderate |
| Prednisolone | Moderate to High |
| Dexamethasone (B1670325) | Very High |
This table provides a qualitative comparison of the relative binding affinities of various corticosteroids for the glucocorticoid receptor (GR).
Conformational Dynamics and Nuclear Translocation of the 6alpha-Methylprednisolone-GR Complex
Upon binding of 6alpha-methylprednisolone, the glucocorticoid receptor undergoes a significant conformational change. This change leads to the dissociation of a chaperone complex, which includes heat shock proteins (Hsp90 and Hsp70) and immunophilins, from the receptor. nih.govuconn.edu This "activated" ligand-receptor complex then rapidly translocates from the cytoplasm into the nucleus. nih.govuconn.eduhawaii.edu The process of nuclear import is facilitated by the exposure of nuclear localization signals on the GR. hawaii.edu Evidence suggests that the nuclear translocation of the GR is a critical step for its function, as demonstrated by the nuclear accumulation of green fluorescent protein-labeled GR (GFP-GR) upon stimulation. google.com
Genomic Mechanisms of 6alpha-Methylprednisolone-Mediated Gene Regulation
Once inside the nucleus, the 6alpha-methylprednisolone-GR complex modulates gene expression primarily through genomic mechanisms.
Interaction with Glucocorticoid Response Elements (GREs)
The activated 6alpha-methylprednisolone-GR complex typically forms a homodimer (a complex of two identical receptor units). nih.govnih.gov This dimer then binds to specific DNA sequences known as glucocorticoid response elements (GREs), which are located in the promoter regions of target genes. nih.govwikipedia.orghawaii.edu This interaction can either increase (transactivation) or decrease (transrepression) the rate of transcription of these genes. nih.govnih.gov The specific cellular response to 6alpha-methylprednisolone is determined by the array of genes that are regulated in this manner. nih.gov
Transcriptional Modulation of Anti-inflammatory Gene Expression
A cornerstone of 6alpha-methylprednisolone's anti-inflammatory action is its ability to upregulate the transcription of genes that encode anti-inflammatory proteins. nih.govdrugbank.com This is a key mechanism by which it counteracts the inflammatory process.
One of the most well-characterized anti-inflammatory proteins upregulated by glucocorticoids, including 6alpha-methylprednisolone, is Lipocortin-1, also known as Annexin (B1180172) A1 (ANXA1). nih.govnih.gov Studies have demonstrated that 6alpha-methylprednisolone treatment leads to an increased expression of ANXA1. nih.govmdpi.com ANXA1 plays a crucial role in the anti-inflammatory effects of glucocorticoids by inhibiting phospholipase A2, an enzyme responsible for the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. drugbank.commdpi.com The upregulation of ANXA1 by glucocorticoids has been observed in various cell types, including lung epithelial cells and alveolar macrophages. mdpi.comfrontiersin.org This increased expression contributes significantly to the resolution of inflammation. nih.gov
| Gene | Protein Product | Effect of 6alpha-Methylprednisolone |
| ANXA1 | Annexin A1 (Lipocortin-1) | Upregulation nih.govmdpi.com |
This table highlights the upregulation of the ANXA1 gene and its protein product by 6alpha-methylprednisolone.
Regulation of Utrophin Levels via Post-Transcriptional Mechanisms
Research indicates that 6α-methylprednisolone can increase the levels of utrophin, a protein that can functionally compensate for the absence of dystrophin in Duchenne muscular dystrophy (DMD). patsnap.com Studies using human myotubes from both healthy individuals and DMD patients found that 6α-methylprednisolone-21 sodium succinate (B1194679) led to an approximate 40% increase in utrophin protein levels within 5-7 days compared to untreated cells. nih.gov Interestingly, this increase in protein levels was not accompanied by a corresponding rise in utrophin mRNA levels, suggesting that the effect is mediated by post-transcriptional mechanisms. nih.govresearchgate.netmyobase.org
Further investigation revealed that while 6α-methylprednisolone activated a utrophin promoter A-fragment, it did not affect the B-fragment. nih.gov The discrepancy between protein and mRNA levels points towards a translational regulatory mechanism. nih.govresearchgate.netmyobase.org It has been proposed that glucocorticoids enhance the translation of utrophin through the activation of an Internal Ribosome Entry Site (IRES) in the utrophin A 5'UTR. researchgate.netmyobase.orgnih.gov This is supported by findings that while global translation rates may be reduced, there is an increased association of utrophin A mRNAs with polysomes in cells treated with 6α-methylprednisolone. myobase.orgnih.gov
Table 1: Effect of 6α-Methylprednisolone on Utrophin Expression
| Cell Type | Treatment | Change in Utrophin Protein Level | Change in Utrophin mRNA Level | Proposed Mechanism |
| Human myotubes (healthy and DMD) | 6α-methylprednisolone-21 sodium succinate | ~40% increase | Unaltered | Post-transcriptional regulation nih.gov |
| C2C12 myotubes | 6α-methylprednisolone-21 sodium succinate (500 nM) | ~1.5-fold increase | Unchanged | IRES-mediated translation enhancement researchgate.net |
Transcriptional Repression of Pro-inflammatory Gene Expression
A primary mechanism of 6α-methylprednisolone's anti-inflammatory action is the transcriptional repression of genes that promote inflammation. This is achieved through interference with key signaling pathways and transcription factors.
Inhibition of NF-kappaB and AP-1 Pathway Activities
6α-methylprednisolone effectively inhibits the activity of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), two critical transcription factors for pro-inflammatory gene expression. drugbank.comhawaii.edu The activated glucocorticoid receptor complex can block the promoter sites of proinflammatory genes, partly by inhibiting the function of transcription factors like NF-κB. nih.gov In a rat model of spinal cord injury, administration of methylprednisolone (B1676475) was shown to reduce the binding activity of NF-κB. nih.gov The inhibition of the NF-κB pathway is a crucial element in the anti-inflammatory and immunosuppressive effects of methylprednisolone. patsnap.comijbs.com The mechanism for AP-1 inhibition involves the interaction of the glucocorticoid receptor with AP-1, which blocks its activity. frontiersin.org
Downregulation of Pro-inflammatory Cytokine (e.g., IL-1, IL-6, TNF-alpha) Synthesis
As a consequence of inhibiting transcription factors like NF-κB, 6α-methylprednisolone leads to the downregulation of the synthesis of several pro-inflammatory cytokines. nih.gov These include Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govijbs.com For instance, in a study on spinal cord injury in rats, methylprednisolone treatment significantly reduced the expression of TNF-α. nih.gov This suppression of key inflammatory mediators is a cornerstone of the therapeutic effects of glucocorticoids. frontiersin.org
Table 2: Effect of 6α-Methylprednisolone on Pro-inflammatory Mediators
| Mediator | Effect | Context |
| NF-κB | Inhibition of binding activity | Spinal cord injury in rats nih.gov |
| TNF-α | 55% reduction in expression | Spinal cord injury in rats nih.gov |
| IL-1, IL-6, TNF-α | Downregulation of synthesis | General anti-inflammatory mechanism nih.gov |
Suppression of Cyclooxygenase-2 (COX-2) Expression
6α-methylprednisolone also exerts its anti-inflammatory effects by suppressing the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for producing prostaglandins during inflammation. nih.govnih.gov Studies have shown that nanomolar concentrations of 6-methylprednisolone (B1263380) can suppress lipopolysaccharide (LPS)-induced prostaglandin (B15479496) E2 (PGE2) biosynthesis in human monocytes, which is an index of COX-2 activity. nih.gov This suppression of COX-2 expression is a key part of how corticosteroids reduce inflammation. frontiersin.org
Non-Genomic Mechanisms of 6alpha-Methylprednisolone Signaling
In addition to its well-documented genomic effects that involve changes in gene expression, 6α-methylprednisolone can also act through rapid, non-genomic mechanisms. nih.gov These actions are initiated by the interaction of the steroid with membrane-bound glucocorticoid receptors. patsnap.comfrontiersin.orgnih.gov
One example of a non-genomic effect is the rapid influence on neurotransmitter release. In isolated nerve terminals of the rat hippocampus, methylprednisolone was found to favor the release of glutamate (B1630785) through a fast, Na+-dependent, and Ca2+-independent mechanism. frontiersin.orgnih.gov This effect is believed to be mediated by membrane-bound glucocorticoid and mineralocorticoid receptors. frontiersin.orgnih.gov These rapid, non-genomic actions can lead to swift changes in neuronal signaling and ion channel conductance. frontiersin.org
Rapid Membrane-Mediated Effects
Beyond its well-documented genomic actions, 6-alpha-methylprednisolone (MP) elicits rapid, non-genomic effects that are initiated at the cell membrane. patsnap.comwikipedia.org These effects occur too quickly to be explained by gene transcription and protein synthesis and are often mediated by membrane-bound glucocorticoid receptors (mGRs) or through physicochemical interactions with the cell membrane. wikipedia.orgfrontiersin.org
Research in rat hippocampal nerve terminals has shown that MP can rapidly influence neurotransmitter release. nih.govnih.gov Specifically, MP was found to facilitate the release of glutamate through a fast, non-genomic mechanism that involves the activation of membrane-bound glucocorticoid and mineralocorticoid receptors. nih.gov This action is independent of calcium influx and is thought to alter high-affinity glutamate transport across the plasma membrane. nih.gov These rapid membrane-mediated effects are crucial for the immediate physiological responses observed after high-dose MP administration. frontiersin.org
Direct Enzyme Inhibition (e.g., Phospholipase A2, COX-2)
6-alpha-methylprednisolone exerts part of its anti-inflammatory effects through the direct and indirect inhibition of key enzymes involved in the inflammatory cascade.
Phospholipase A2 (PLA2): Glucocorticoids like MP are known to inhibit phospholipase A2 (PLA2), a critical enzyme that releases arachidonic acid from membrane phospholipids. patsnap.compharmacompass.comdrugbank.com This action is largely indirect, mediated by the up-regulation of a protein called lipocortin-1 (also known as annexin A1), which then inhibits PLA2 activity. patsnap.comdroracle.ai By preventing the release of arachidonic acid, MP effectively blocks the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. patsnap.compharmacompass.comdrugbank.com In vitro studies have demonstrated that methylprednisolone can inhibit PLA2 activity, with one study showing a 50% reduction in serum phospholipase-A2 activity at a concentration of 3.8 x 10-2 mol l-1. nih.gov
Cyclooxygenase-2 (COX-2): MP also suppresses the synthesis of cyclooxygenase-2 (COX-2), an enzyme responsible for converting arachidonic acid into prostaglandins at sites of inflammation. nih.gov Studies have shown that nanomolar concentrations of 6-methylprednisolone can suppress lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) biosynthesis in human monocytes, which is an index of COX-2 activity. nih.gov This inhibitory effect on COX-2 contributes significantly to the anti-inflammatory properties of the compound. patsnap.comnih.gov However, some research indicates that corticosteroids might also induce COX-2 expression in certain cell types, such as cardiomyocytes, suggesting a more complex and cell-specific regulation. physiology.org
Table 1: Effect of 6-alpha-Methylprednisolone on Key Inflammatory Enzymes
| Enzyme | Action | Mechanism | Reference |
|---|---|---|---|
| Phospholipase A2 (PLA2) | Inhibition | Indirectly, via induction of Lipocortin-1 (Annexin A1). patsnap.comdroracle.ai | patsnap.compharmacompass.comdrugbank.comdroracle.ainih.gov |
| Cyclooxygenase-2 (COX-2) | Inhibition | Suppression of enzyme synthesis. nih.gov | nih.govnih.gov |
Cellular Immunomodulatory Research Insights
Impact on Leukocyte Adhesion and Migration in Experimental Systems
6-alpha-methylprednisolone significantly impacts the trafficking of leukocytes, a key component of its immunosuppressive and anti-inflammatory effects. It achieves this by modulating the expression and function of adhesion molecules on both leukocytes and endothelial cells. frontiersin.orgresearchgate.net
In experimental models, high-dose methylprednisolone has been shown to reduce the expression of adhesion molecules such as ICAM-1 and VCAM-1 on human brain microvascular endothelial cells. frontiersin.org This downregulation of adhesion molecules limits the ability of leukocytes to attach to the endothelium, a critical step for their migration into tissues. frontiersin.org Furthermore, glucocorticoids can inhibit the migration of neutrophils to sites of inflammation and reduce the interaction of leukocytes with the endothelium by downregulating integrins. patsnap.comfrontiersin.org
Studies have also demonstrated that MP can limit the migration of peripheral blood mononuclear cells through an endothelial barrier. frontiersin.org The short-term effects of corticosteroids include decreased vasodilation and capillary permeability, which further contributes to the reduction of leukocyte migration to inflammatory sites. drugbank.comnih.gov
Modulation of T-Cell Proliferation and Apoptosis in Research Models
6-alpha-methylprednisolone profoundly affects T-lymphocytes, primarily by inhibiting their proliferation and inducing apoptosis (programmed cell death). patsnap.comnih.gov This is a central mechanism for its immunosuppressive activity.
In research models, high-dose MP therapy has been shown to be a potent inducer of leukocyte apoptosis, with a predominant effect on CD4+ T-cells. nih.gov Studies in experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, have demonstrated that methylprednisolone induces T-cell apoptosis in the central nervous system. oup.comlipidmaps.org This effect is dose-dependent, with higher doses leading to a greater increase in T-cell apoptosis and a reduction in T-cell infiltration. oup.com
The induction of apoptosis in T-cells is thought to contribute to the termination of inflammatory responses in the central nervous system. nih.gov While the precise molecular pathways are complex, it is known that glucocorticoids can modulate the expression of proteins involved in apoptosis. researchgate.net Interestingly, some studies suggest that this induction of T-cell apoptosis might be a non-genomic phenomenon, given the rapid kinetics of cell death following high-dose administration. jneurosci.org
Table 2: Research Findings on 6-alpha-Methylprednisolone's Impact on T-Cells
| Finding | Experimental Model | Outcome | Reference |
|---|---|---|---|
| Induction of Apoptosis | Multiple Sclerosis Patients | Marked and significant augmentation of apoptosis in peripheral blood leukocytes, predominantly affecting CD4+ T-cells. nih.gov | nih.gov |
| T-Cell Apoptosis | Experimental Autoimmune Encephalomyelitis (EAE) in rats | Dose-dependent increase in T-cell apoptosis in the spinal cord. oup.com | oup.com |
| Inhibition of Proliferation | In vitro human cell cultures | Deficient proliferative responses of allogeneic T-cells. nih.gov | nih.gov |
Effects on Antigen-Presenting Cell Function in Preclinical Studies
6-alpha-methylprednisolone also exerts its immunomodulatory effects by altering the function of antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages. patsnap.comnih.gov
Preclinical studies have shown that MP can inhibit the maturation and function of human dendritic cells. nih.gov Specifically, it can prevent the upregulation of co-stimulatory molecules like CD80 and CD86, which are crucial for the activation of naive T-cells. nih.govwjgnet.com While not affecting their viability, MP has been observed to enhance the antigen uptake capacity of DCs while downregulating the expression of certain surface molecules. nih.gov
Furthermore, MP-treated DCs show a diminished ability to stimulate the proliferation of T-cells and their production of various cytokines. nih.gov By impairing the function of macrophages and other APCs, MP contributes to its broad immunosuppressive effects, which are beneficial in treating autoimmune diseases. patsnap.com In combination with other agents, MP has been shown to decrease the number of macrophages and dendritic cells that infiltrate the central nervous system in experimental models of autoimmune disease. csic.es Glucocorticoids, in general, can also induce an anti-inflammatory phenotype in macrophages and increase their phagocytosis of apoptotic cells, which is an anti-inflammatory process. nih.gov
Pharmacokinetics and Biotransformation of 6alpha Methylprednisolone in Preclinical Research Models
Absorption and Distribution Studies
The absorption and distribution of 6-alpha-methylprednisolone are complex processes influenced by the route of administration, the specific formulation, and the animal model studied.
The bioavailability of 6-alpha-methylprednisolone varies significantly depending on the formulation and the route of administration in preclinical models.
In rats, the oral bioavailability of methylprednisolone (B1676475) is approximately 35%. nih.govcapes.gov.br When its water-soluble prodrug, methylprednisolone sodium succinate (B1194679), is administered intravenously, the systemic availability of the parent compound is higher, ranging from 49% to 57%. nih.govcapes.gov.br This reduced availability, even with intravenous administration of the prodrug, is attributed to a significant first-pass metabolism effect in the liver, where the prodrug is hydrolyzed and the released methylprednisolone is immediately eliminated. nih.govcapes.gov.br
Studies in dogs have examined the bioavailability of different ester forms of methylprednisolone. Following the intramuscular administration of methylprednisolone acetate (B1210297), absorption is slow, and the availability of the released methylprednisolone is low, calculated at 42.7%. nih.govresearchgate.net Similarly, after intravenous administration of methylprednisolone sodium succinate in dogs, the availability of methylprednisolone was found to be only 43.6%, again suggesting rapid hepatic metabolism. nih.govresearchgate.net
Table 1: Bioavailability of 6-alpha-Methylprednisolone in Preclinical Models
| Animal Model | Formulation | Route of Administration | Absolute Bioavailability (%) | Source(s) |
|---|---|---|---|---|
| Rat | Methylprednisolone (free alcohol) | Oral | ~35 | nih.govcapes.gov.br |
| Rat | Methylprednisolone Sodium Succinate | Intravenous | 49 - 57 | nih.govcapes.gov.br |
| Dog | Methylprednisolone Acetate | Intramuscular | 42.7 | nih.govresearchgate.net |
| Dog | Methylprednisolone Sodium Succinate | Intravenous | 43.6 | nih.govresearchgate.net |
Once absorbed, 6-alpha-methylprednisolone is widely distributed into the tissues. pfizer.com Research in rats using physiologically based pharmacokinetic (PBPK) models has provided detailed insights into its tissue partitioning. These studies reveal that methylprednisolone's tissue distribution is nonlinear. nih.goveventscribe.net The highest capacity for the compound is found in the liver, followed by the kidney, heart, intestine, skin, spleen, bone, brain, and muscle, with the lowest capacity observed in adipose tissue. nih.goveventscribe.net Notably, it demonstrates high penetration into the lungs. nih.goveventscribe.net
The use of prodrugs can alter tissue disposition. Studies in rats with dextran-methylprednisolone conjugates showed a significant increase in the accumulation of the drug in the liver, spleen, and kidneys compared to the administration of methylprednisolone alone. nih.gov
Penetration into the central nervous system has also been investigated. As a lipophilic steroid, methylprednisolone must be in an ester form, like methylprednisolone sodium succinate, to be distributed in body fluids. nih.govcas.cz However, once released, the free, liposoluble methylprednisolone can cross the blood-brain barrier (BBB). nih.govcas.cz It is estimated that only about half of the total intravenously or intraperitoneally administered dose can cross the BBB in rats. nih.govcas.cz The penetration into the cerebrospinal fluid (CSF) is primarily limited by the extent of plasma protein binding. nih.gov
Table 2: Tissue Partitioning Capacity of 6-alpha-Methylprednisolone in Rats
| Tissue | Relative Capacity | Source(s) |
|---|---|---|
| Liver | Highest | nih.goveventscribe.net |
| Lung | High Penetration | nih.goveventscribe.net |
| Kidney | High | nih.goveventscribe.net |
| Heart | High | nih.goveventscribe.net |
| Intestine | Moderate | nih.goveventscribe.net |
| Skin | Moderate | nih.goveventscribe.net |
| Spleen | Moderate | nih.goveventscribe.net |
| Bone | Moderate | nih.goveventscribe.net |
| Brain | Moderate | nih.goveventscribe.net |
| Muscle | Low | nih.goveventscribe.net |
| Adipose | Lowest | nih.goveventscribe.net |
In plasma, 6-alpha-methylprednisolone binds to proteins, primarily albumin. wikipedia.orgmsdvetmanual.com Unlike other corticosteroids such as prednisolone (B192156), it does not bind significantly to transcortin, also known as corticosteroid-binding globulin (CBG). wikipedia.orgmsdvetmanual.com
Studies in rabbits have shown that the plasma protein binding of 6-alpha-methylprednisolone averages between 75% and 82%. nih.gov This binding was found to be independent of the steroid's concentration, which is indicative of low-affinity, nonspecific binding. nih.gov Further research demonstrated that the plasma protein binding is identical in rabbits and humans, at 77%. nih.gov In rats, the plasma binding of methylprednisolone was determined to be approximately 82.5%. nih.govresearchgate.net
The primary determinant for this nonspecific steroid-protein interaction appears to be the lipophilicity of the compound. A positive linear correlation has been shown between the log octanol-water partition coefficient and the nonspecific binding affinities of a series of steroids, including 6-alpha-methylprednisolone, suggesting that hydrophobic binding is a key factor. nih.govresearchgate.net
Table 3: Plasma Protein Binding of 6-alpha-Methylprednisolone in Preclinical Models
| Animal Model | Percentage Bound | Primary Binding Protein | Source(s) |
|---|---|---|---|
| Rabbit | 75% - 82% | Albumin | nih.gov |
| Rabbit | 77% | Albumin | nih.gov |
| Rat | 82.5% | Albumin | nih.govresearchgate.net |
Tissue Distribution Profiles in Experimental Animals (e.g., plasma, liver, cerebrospinal fluid)
Metabolic Pathways and Enzyme Involvement
The biotransformation of 6-alpha-methylprednisolone involves several key pathways, primarily occurring in the liver.
6-alpha-methylprednisolone is primarily eliminated through hepatic metabolism. wikipedia.org This process is mainly mediated by the cytochrome P450 family of enzymes, specifically CYP3A enzymes (and CYP3A4 in humans). pfizer.comnih.gov This metabolic process results in the formation of inactive metabolites. regionvarmland.se The major metabolites identified are 20α-hydroxymethylprednisolone and 20β-hydroxymethylprednisolone. pfizer.com The compound undergoes renal excretion primarily in the form of these hydrophilic inactive metabolites. wikipedia.org One of the documented metabolic pathways is 6β-hydroxylation. wikipedia.orgnih.gov
A significant feature of 6-alpha-methylprednisolone's metabolism is its rapid and reversible interconversion with its metabolite, methylprednisone. nih.govwikipedia.orgnih.gov This process is analogous to the interconversion between cortisol and cortisone (B1669442) or prednisolone and prednisone (B1679067). nih.govfda.gov The reaction is regulated by 11-beta-hydroxysteroid dehydrogenase enzymes, which catalyze the oxidation of the 11-beta-hydroxyl group of methylprednisolone to the 11-keto group of methylprednisone, and the subsequent reduction back to the active form. eventscribe.netwikipedia.orgfda.gov
This reversible metabolism has been documented in various animal models, including rabbits and rats. nih.govnih.govymaws.com In rabbits, plasma concentrations of methylprednisolone are consistently higher than those of methylprednisone, regardless of which compound is administered. nih.gov A study in rats provided a detailed map of this process, showing that the conversion of methylprednisolone to methylprednisone occurs in the kidney, lung, and intestine. nih.goveventscribe.net The back-conversion from methylprednisone to methylprednisolone takes place in the liver and kidney. nih.goveventscribe.net This metabolic loop is not trivial; it has been shown to increase the total exposure to methylprednisolone in rats by 13%. nih.goveventscribe.net
Phase I Biotransformations (e.g., 20-reduction, 11-oxidation, 6-hydroxylation)
The biotransformation of 6-alpha-methylprednisolone in preclinical models primarily occurs in the liver through Phase I reactions, which are qualitatively similar to those of cortisol. geneesmiddeleninformatiebank.nl The main metabolic pathways involve hydroxylation and oxidation.
In rats, the metabolism of 6-alpha-methylprednisolone is extensive. Key Phase I biotransformations include the reduction of the C20-carbonyl group, oxidation of the C11-hydroxyl group, and hydroxylation at the 6β-position. researchgate.net Another proposed metabolic pathway is the hydroxylation of the 6α-methyl group. researchgate.net The major metabolites identified in humans are 20α-hydroxymethylprednisolone and 20β-hydroxymethylprednisolone, which are considered inactive. pfizer.com In addition to these, metabolites such as 20-carboxymethylprednisolone (B1435198) and 6β-hydroxy-20α-hydroxymethylprednisolone have also been identified. nih.gov
The cytochrome P450 enzyme system, particularly the CYP3A subfamily, plays a crucial role in the metabolism of 6-alpha-methylprednisolone. geneesmiddeleninformatiebank.nl Specifically, CYP3A4 is the dominant enzyme responsible for the 6β-hydroxylation of both endogenous and synthetic corticosteroids, which is a critical Phase I metabolic step. geneesmiddeleninformatiebank.nl
Preclinical studies in dogs have also contributed to understanding the metabolism of 6-alpha-methylprednisolone. nih.gov
Table 1: Key Phase I Metabolites of 6-alpha-Methylprednisolone
Conjugation Pathways (e.g., Glucuronidation)
Following Phase I biotransformation, the metabolites of 6-alpha-methylprednisolone, as well as the parent compound itself, undergo Phase II conjugation reactions, with glucuronidation being a principal pathway. geneesmiddeleninformatiebank.nlnih.gov These reactions increase the water solubility of the metabolites, facilitating their excretion. nih.gov The conjugation reactions occur mainly in the liver and to some extent in the kidney. geneesmiddeleninformatiebank.nl
The metabolites are primarily excreted in the urine as glucuronides, sulfates, and unconjugated compounds. geneesmiddeleninformatiebank.nl The process of glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov While specific UGT isoforms involved in 6-alpha-methylprednisolone glucuronidation are not extensively detailed in the provided context, it is a recognized pathway for steroid metabolism. nih.gov In general, glucuronides are hydrophilic and negatively charged, requiring efflux transporters to exit the cell for elimination. nih.gov
Elimination and Excretion in Research Organisms
The elimination of 6-alpha-methylprednisolone and its metabolites occurs through both renal and fecal routes in preclinical models. In dogs, studies have shown that approximately 25-31% of the administered dose is eliminated in the urine and 44-52% in the feces. drugbank.com
In rats, the irreversible elimination of 6-alpha-methylprednisolone primarily occurs from the liver. nih.govresearchgate.net The metabolite, methylprednisone, is eliminated from the liver, lung, and kidney. nih.govresearchgate.net The total clearance of 6-alpha-methylprednisolone in male rats is approximately three-fold higher than in female rats, suggesting a significant sex-specific difference in hepatic metabolism. nih.govresearchgate.net
The metabolites are mainly excreted in the urine as glucuronides, sulfates, and unconjugated compounds. geneesmiddeleninformatiebank.nl
Table 2: Elimination of 6-alpha-Methylprednisolone in Preclinical Models
Physiologically-Based Pharmacokinetic/Pharmacodynamic (PBPK/PD) Modeling and Simulation in Preclinical Research
Physiologically-based pharmacokinetic (PBPK) models have been instrumental in providing a mechanistic understanding of the absorption, distribution, metabolism, and excretion (ADME) of 6-alpha-methylprednisolone in preclinical species. srce.hr These models integrate drug-specific properties with physiological parameters of the animal model to simulate the compound's behavior. srce.hr
A comprehensive PBPK model was developed for 6-alpha-methylprednisolone and its metabolite, methylprednisone, in male rats. nih.govresearchgate.net This model, which included 29 compartments, was able to describe the plasma and tissue profiles of both compounds and estimate key pharmacokinetic parameters. researchgate.net The model highlighted the tissue-specific saturable binding of 6-alpha-methylprednisolone and the reversible metabolism between the parent drug and its metabolite. nih.govresearchgate.net Such complex PBPK models offer detailed insights into the disposition of corticosteroids. nih.govresearchgate.net
PBPK/PD models link the pharmacokinetic profile to the pharmacodynamic response, allowing for the prediction of the drug's effect over time. srce.hrnih.gov For 6-alpha-methylprednisolone, PBPK/PD modeling has been used to investigate its effects on biomarkers like T helper cell counts and endogenous cortisol levels. researchgate.net These models are valuable for translating preclinical findings to higher-order species, including humans. nih.govresearchgate.net
Sex-Specific Differences in 6alpha-Methylprednisolone Pharmacokinetics in Animal Models
Significant sex-specific differences in the pharmacokinetics of 6-alpha-methylprednisolone have been observed in preclinical animal models, particularly in rats. nih.govresearchgate.net These differences are important for understanding the variability in drug response between sexes. nih.gov
In rats, the clearance of 6-alpha-methylprednisolone is approximately three-fold higher in males compared to females. nih.govresearchgate.net This difference is likely due to sex-specific hepatic metabolism, with males exhibiting a higher metabolic rate. nih.govresearchgate.net Consequently, female rats show about a three-fold higher drug exposure than males. nih.gov These pharmacokinetic differences were observed regardless of the female's estrous cycle phase. nih.govresearchgate.net
The development of enhanced minimal physiologically-based pharmacokinetic/pharmacodynamic (mPBPK/PD) models has helped to characterize these sex-dependent kinetics. researchgate.net These models provide a framework for accounting for sex-related variability in drug exposure and can be used to drive more detailed assessments of sex-related differences in the pharmacodynamic effects of corticosteroids. nih.gov
Table 3: Sex-Specific Pharmacokinetic Parameters of 6-alpha-Methylprednisolone in Rats
Structure Activity Relationships Sar and Derivatization in 6alpha Methylprednisolone Research
Role of the 6alpha-Methyl Group in Glucocorticoid Receptor Binding and Activity
The introduction of a 6α-methyl group to the prednisolone (B192156) structure, forming 6α-methylprednisolone, significantly enhances both the anti-inflammatory potency and the duration of action. nih.gov This modification prevents the metabolic deactivation that can occur at the C6 position. nih.gov
The addition of the methyl group at the C6 position of the cyclohexane (B81311) rings reduces the spin-lattice relaxation time at various carbon nuclei sites within the glucocorticoid. acs.org This alteration in the molecule's dynamics is associated with an increase in its bioactivity compared to its parent compound, prednisolone. acs.org While 6α-methylprednisolone is a potent anti-inflammatory agent, it possesses minimal mineralocorticoid properties, making it unsuitable as a standalone treatment for adrenocortical insufficiency. medcentral.com
Impact of Steroid Nucleus Modifications on Pharmacological Profile
Significance of C-11 Hydroxyl Group and C1-2 Double Bond for Glucocorticoid Activity
The presence of an 11β-hydroxyl group is a crucial feature for the anti-inflammatory and immunosuppressive activities of glucocorticoids. oup.com This functional group is essential for the molecule's ability to bind to and activate the glucocorticoid receptor (GR). nih.gov The conversion of this hydroxyl group to a keto group, and vice versa, is a key regulatory step in glucocorticoid efficacy. oup.com The substitution of the keto group at the C11 position with a hydroxyl group enhances the glucocorticoid's ability to cross cellular membranes, thereby increasing its bioavailability. acs.org
The introduction of a double bond between the C1 and C2 positions in the A ring of the steroid nucleus, as seen in prednisolone and its derivatives, is another critical modification that enhances glucocorticoid activity. nih.gov This Δ1-dehydro-configuration flattens the A ring, allowing the C-3-ketone group to interact more effectively with key amino acid residues, such as arginine and glutamine, within the ligand-binding pocket of the glucocorticoid receptor. nih.gov This enhanced interaction contributes to a higher binding affinity and, consequently, greater potency. nih.govresearchgate.net For instance, the presence of the C1-C2 double bond in prednisolone results in an approximately five-fold increase in its transactivation potency compared to cortisol, which lacks this feature. nih.gov
Influence of Halogenation (e.g., 6alpha- or 9alpha-fluorination) on Receptor Binding Affinity
Halogenation, particularly at the 6α or 9α position of the steroid nucleus, is a well-established strategy for dramatically increasing glucocorticoid receptor binding affinity and, consequently, biological activity. researchgate.netnih.govuni-ruse.bg The introduction of a fluorine atom at the 9α position, for example, can significantly enhance the potency of a glucocorticoid. nih.gov This modification can lead to an average seven-fold increase in receptor binding affinity. nih.gov
The table below summarizes the relative binding affinities (RBA) of various glucocorticoids, highlighting the impact of different structural modifications.
| Compound | Key Structural Features | Relative Binding Affinity (RBA) vs. Dexamethasone (B1670325) |
| Cortisol | Endogenous glucocorticoid | Low |
| Prednisolone | C1-C2 double bond | ~5-fold higher than cortisol in transactivation assays |
| Dexamethasone | 9α-fluoro, 16α-methyl, C1-C2 double bond | High (Ki = 8 nM) |
| Mometasone Furoate | 9α-chloro, 17α-furoate ester | Very High (Ki = 0.7 nM) |
Data compiled from multiple sources. nih.gov
Effects of 16,17-Acetal Moieties on Receptor Binding
The introduction of a cyclic 16,17-acetal moiety to the glucocorticoid structure is another modification that can significantly increase receptor binding affinity. researchgate.net This structural change can lead to a substantial enhancement of glucocorticoid activity, in some cases by an average of seven-fold. nih.gov
For example, budesonide (B1683875), which contains a 16α,17α-acetal substituent, demonstrates a higher binding affinity for the glucocorticoid receptor than dexamethasone, despite lacking a 9α-fluoro atom. nih.gov The (22R)-epimer of budesonide is particularly active, being about 14 times more potent than dexamethasone in terms of receptor binding. nih.gov The addition of these large substitutions at the 16,17-position can increase the volume of the ligand-binding pocket, allowing for more extensive hydrophobic interactions between the glucocorticoid and the receptor. nih.gov
Prodrug and Ester Derivatives of 6alpha-Methylprednisolone for Research Applications
6alpha-Methylprednisolone Acetate (B1210297) (MPA) and its Bioconversion
6α-Methylprednisolone acetate (MPA) is an ester derivative of 6α-methylprednisolone, designed to have lower solubility and a more prolonged duration of action. pfizer.com As a prodrug, MPA is inactive and must be hydrolyzed to its active form, 6α-methylprednisolone (MP), to exert its pharmacological effects. avma.orgtcichemicals.com This bioconversion is primarily carried out by serum cholinesterases. medsafe.govt.nz
The acetate ester form is more lipid-soluble and less water-soluble compared to other formulations like sodium succinate (B1194679), which delays its absorption and prolongs its activity. avma.org Following administration, MPA is slowly absorbed, and the active MP is gradually released. avma.org The metabolism of the active MP then proceeds via hepatic routes, similar to cortisol, with the major inactive metabolites being 20-beta-hydroxy-6-alpha-methylprednisone and 20-beta-hydroxymethylprednisolone, which are excreted in the urine. medsafe.govt.nzmedsafe.govt.nz
6alpha-Methylprednisolone Hemisuccinate (MPS) and its Metabolism
6alpha-Methylprednisolone hemisuccinate (MPS) is a prodrug form of the synthetic glucocorticoid 6alpha-methylprednisolone. caymanchem.com This water-soluble derivative is designed for parenteral administration and undergoes rapid in vivo hydrolysis to the active metabolite, 6alpha-methylprednisolone (MP). pharmacompass.comsurrey.ac.uk The conversion is primarily facilitated by carboxylesterase 2 (CES2). caymanchem.com
Following administration, MPS is rapidly converted to MP. pharmacompass.com The metabolism of the active MP then proceeds, leading to the formation of several metabolites. Key metabolites identified in human urine following administration of methylprednisolone (B1676475) sodium succinate (MPSS), a salt form of MPS, include 20-alpha-hydroxymethylprednisolone (20a-OH-MP) and 20-beta-hydroxymethylprednisolone (20b-OH-MP). surrey.ac.uk In one study, these two metabolites accounted for approximately 7% and 1% of a 1g dose of MPSS excreted in the first 24 hours, respectively. surrey.ac.uk
Further metabolism of MP results in the formation of various other compounds, including four carboxylic acid metabolites that have been identified in urine. surrey.ac.uk A study in rheumatoid arthritis patients who received a 1g dose of MPSS showed that about 10% of the dose was excreted as unconjugated MPS and 12% as unconjugated MP within the first 24 hours. surrey.ac.uk The excretion of conjugated metabolites, such as those with glucuronic acid, appears to be a minor pathway for MPHS-related compounds, accounting for only about 1% of the dose. surrey.ac.uk
The liver plays a significant role in the metabolism of MP. Studies in liver transplant patients have indicated that impaired liver function can affect the hydrolysis of MPS to MP and the subsequent metabolism of MP to its hydroxylated forms. surrey.ac.uk The primary enzyme responsible for the metabolism of methylprednisolone is cytochrome P450 3A4 (CYP3A4), which catalyzes the 6β-hydroxylation of the steroid. pfizer.com
Table 1: Urinary Excretion of 6alpha-Methylprednisolone Hemisuccinate and its Metabolites in Humans (First 24 hours after a 1g dose of MPSS)
| Compound | Percentage of Dose Excreted (Rheumatoid Arthritis Patients) |
| Unconjugated 6alpha-Methylprednisolone Hemisuccinate (MPS) | ~10% |
| Unconjugated 6alpha-Methylprednisolone (MP) | ~12% |
| 20-alpha-hydroxymethylprednisolone (20a-OH-MP) | ~7% |
| 20-beta-hydroxymethylprednisolone (20b-OH-MP) | ~1% |
| Glucuronide Conjugates | ~1% |
Methylprednisolone Aceponate and its Localized Action in Preclinical Models
Methylprednisolone aceponate (MPA) is a non-halogenated diester corticosteroid designed for topical application to achieve potent local anti-inflammatory effects with minimal systemic side effects. google.comresearchgate.net Its structure, featuring a methyl group at the C6 position, contributes to its high intrinsic activity. google.comresearchgate.net The localized action of MPA is a result of its pharmacokinetic properties, particularly its "bioactivation" in the skin and subsequent rapid inactivation upon entering systemic circulation. fda.gov.phhpra.ie
Upon topical application, MPA penetrates the skin and is hydrolyzed by esterases in the epidermis and dermis to its main active metabolite, 6α-methylprednisolone-17-propionate. fda.gov.phhpra.ie This metabolite exhibits a higher binding affinity for the glucocorticoid receptor than the parent compound, leading to a potent local therapeutic effect. researchgate.nethpra.ie This enzymatic activation is reportedly faster in inflamed tissue compared to healthy skin. researchgate.net
After reaching the systemic circulation, the primary metabolite, 6α-methylprednisolone-17-propionate, is rapidly conjugated with glucuronic acid, leading to its inactivation. fda.gov.ph These inactivated metabolites are then primarily eliminated via the kidneys. fda.gov.ph This rapid systemic inactivation is a key factor in the separation of local efficacy and systemic effects.
In animal models of inflammation, the local anti-inflammatory potency of methylprednisolone aceponate was found to be comparable to the very potent glucocorticoid clobetasol (B30939) 17-propionate. researchgate.net However, unlike clobetasol 17-propionate, topical application of methylprednisolone aceponate for three days did not produce systemic effects. researchgate.net Furthermore, long-term application of methylprednisolone aceponate induced only slight skin atrophy compared to the marked atrophy caused by clobetasol 17-propionate. researchgate.net Animal studies in rats and rabbits have categorized MPA as a corticoid with low atrophogenic potential. tandfonline.com
Table 2: Preclinical Comparison of Methylprednisolone Aceponate and Clobetasol 17-Propionate
| Feature | Methylprednisolone Aceponate | Clobetasol 17-Propionate |
| Local Anti-inflammatory Potency | Equal to clobetasol 17-propionate | Very strong |
| Systemic Effects (after 3 days topical application) | Devoid of systemic effects | Systemic effects observed |
| Skin Atrophy (long-term application) | Slight atrophogenic changes | Marked skin atrophy |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Glucocorticoid Receptor Binding
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to understand the relationship between the chemical structure of a compound and its biological activity. wikipedia.org In the context of 6alpha-methylprednisolone and other glucocorticoids, QSAR studies have been instrumental in identifying the key structural features that govern their binding affinity to the glucocorticoid receptor (GR). springerprofessional.despringerprofessional.de
Prior to the availability of crystal structures of the GR, QSAR studies were crucial in delineating the important regions of the corticosteroid scaffold that influence potency and selectivity. springerprofessional.de These models are built by correlating the physicochemical properties or molecular descriptors of a series of compounds with their experimentally determined biological activities, such as receptor binding affinity. wikipedia.org
Several QSAR studies have highlighted the structural requirements for potent glucocorticoid activity. uni-ruse.bg For instance, it has been shown that for soft steroids that meet the primary binding criteria at the GR, 6alpha- or 9alpha-halogenation dramatically increases receptor binding affinity. nih.gov Lipophilicity, often expressed as log P, is another critical parameter, with increased lipophilicity generally leading to higher receptor affinity. nih.gov A QSAR model incorporating these two factors—a structural indicator for halogenation and lipophilicity—was able to account for nearly 80% of the variability in the receptor binding affinity data for a series of soft steroids. nih.gov
More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), provide a three-dimensional model of the binding pocket and can visualize the steric and electronic interactions between the ligand and the receptor. sci-hub.se These models can help identify key chemical features that can be modified to enhance or reduce a compound's ability to activate the molecular initiating event, which for glucocorticoids is binding to the GR. sci-hub.se For example, molecular docking studies combined with 3D-QSAR have identified key amino acid residues within the GR, such as Glu540, Ile539, Val543, and Trp577, that are critical for ligand-receptor interactions through hydrogen bonding and hydrophobic interactions. tandfonline.com
Inverse-QSAR algorithms have also been employed to generate new potential glucocorticoid receptor ligands with desired properties, such as high receptor binding affinity and high systemic clearance, by exploring numerous combinations of atomic connectivity. nih.gov Such approaches have the potential to identify novel compounds with improved therapeutic profiles. nih.gov
Table 3: Key Structural and Physicochemical Factors Influencing Glucocorticoid Receptor Binding Affinity Identified Through QSAR Studies
| Factor | Influence on Receptor Binding Affinity | Reference |
| 6alpha- or 9alpha-halogenation | Dramatically increases affinity | nih.gov |
| Lipophilicity (log P) | Tends to increase with increasing lipophilicity | nih.gov |
| Steric Factors | Optimal size for nonspecific interactions is crucial | researchgate.net |
| Hydrogen Bonding | Key interactions with residues like Glu540 | tandfonline.com |
| Hydrophobic Interactions | Important interactions with residues like Ile539, Val543, and Trp577 | tandfonline.com |
Preclinical and Mechanistic Studies of 6alpha Methylprednisolone in Disease Models
In Vitro Cellular and Molecular Investigations
In vitro studies are fundamental to understanding the direct effects of a compound on cellular processes, isolated from the complexities of a whole organism. The following sections detail the observed effects of 6-alpha-Methylprednisolone on different cell types and molecular pathways.
Effects on Chondrocyte Metabolism and Cell Viability in Culture
The impact of 6-alpha-Methylprednisolone on chondrocytes, the primary cells in cartilage, has been a subject of significant research. Studies consistently show that its effects are highly dependent on concentration and duration of exposure.
In cultured human chondrocytes, increasing concentrations of methylprednisolone (B1676475) led to a notable decrease in both cell count and viability. scientificlabs.co.uk One study observed that in passage 2 chondrocytes, the reduction in cell count and viability was statistically significant. scientificlabs.co.uk Another investigation using bovine articular cartilage explants found that a single one-hour exposure to methylprednisolone resulted in a significant decrease in chondrocyte viability compared to control and triamcinolone (B434) acetonide-treated explants. researchgate.net Specifically, cell viability dropped to 35.5% with methylprednisolone exposure, compared to 49.8% in the control group. researchgate.net Histological analysis revealed that this cell death was most concentrated in the superficial zone of the cartilage tissue. researchgate.net
Furthermore, research on IL-1β–activated chondrocytes, a model for inflammatory conditions, showed that methylprednisolone did not counteract the inflammatory effects but instead exacerbated the reduction in cell viability. nih.gov A 60-minute exposure to 8 mg/mL of methylprednisolone decreased the viability of these inflamed chondrocytes to just 2.9%. nih.gov These findings suggest that while potentially having anti-inflammatory benefits on some joint tissues, 6-alpha-Methylprednisolone can have deleterious, dose-dependent effects on the viability of chondrocytes themselves. scientificlabs.co.uknih.gov
Table 1: Effect of 6-alpha-Methylprednisolone on Chondrocyte Viability
| Cell Type/Model | Exposure Details | Key Findings | Reference |
| Human Chondrocytes | Increasing concentrations (1, 10, 100 µM/ml) | Dose-dependent decrease in cell count and viability. | scientificlabs.co.uk |
| Bovine Cartilage Explants | Single 1-hour dose | Decreased chondrocyte viability to 35.5% vs 49.8% in control. | researchgate.net |
| IL-1β–Activated Chondrocytes | 8 mg/mL for 60 minutes | Reduced viability to 2.9%. | nih.gov |
Modulation of Adipocyte Differentiation and Lipid Metabolism Pathways (e.g., Wnt/β-catenin signaling, lipolysis enzymes)
6-alpha-Methylprednisolone plays a significant role in adipocyte biology by modulating key signaling pathways involved in differentiation and lipid metabolism. In vivo and in vitro studies have demonstrated that methylprednisolone can promote adipocyte differentiation by inhibiting the Wnt/β-catenin signaling pathway. nih.govtandfonline.com The Wnt/β-catenin pathway is a crucial regulator that typically maintains preadipocytes in an undifferentiated state; its inhibition by glucocorticoids like methylprednisolone allows for the progression of adipogenesis. nih.govsigmaaldrich.compure-synth.com
Research in a rat model showed that methylprednisolone treatment led to the inhibition of the Wnt/β-catenin signaling pathway in both subcutaneous adipose tissue (SAT) and visceral adipose tissue (VAT). tandfonline.com This inhibition is a key step that allows preadipocytes to differentiate into mature adipocytes. pure-synth.com
Regarding lipid metabolism, methylprednisolone exhibits differential effects on lipolysis enzymes in various fat depots. The same rat study revealed that methylprednisolone increased the expression of major lipases, Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL), in subcutaneous adipose tissue. tandfonline.com Conversely, it decreased the expression of ATGL and HSL in visceral adipose tissue. tandfonline.com This differential regulation of lipolytic enzymes between SAT and VAT is suggested to be a crucial factor in the fat redistribution often observed with glucocorticoid use. tandfonline.com
Interactions with Specific Enzymes (e.g., Glutathione (B108866) Reductase Inhibition)
Beyond its effects on cellular differentiation and signaling, 6-alpha-Methylprednisolone has been shown to interact directly with specific enzymes, including those involved in managing oxidative stress. One such enzyme is Glutathione Reductase (GR), which is critical for maintaining the cellular redox balance by regenerating reduced glutathione (GSH).
In vitro studies have identified methylprednisolone as a potent inhibitor of the GR enzyme. An investigation into the GR inhibitory capacity of several corticosteroids reported that methylprednisolone exhibited a strong inhibitory effect at low micromolar concentrations. The study determined the IC50 value—the concentration required to inhibit 50% of the enzyme's activity—for methylprednisolone to be 0.0210 µM. This potent inhibition suggests that methylprednisolone can significantly impact the intracellular redox system, a mechanism that may contribute to its broader physiological and therapeutic effects. In some contexts, GR inhibition is explored as a therapeutic strategy for diseases like cancer, as it can increase intracellular oxidative stress in rapidly proliferating cells.
Table 2: Inhibitory Effect of Corticosteroids on Glutathione Reductase
| Corticosteroid | IC50 (µM) | Relative Inhibitory Potency | Reference |
| Prednisolone (B192156) | 0.0116 | Most Potent | |
| 6-alpha-Methylprednisolone | 0.0210 | Potent | |
| Dexamethasone (B1670325) | 0.0352 | Least Potent (of the three) |
Studies on Specific Cell Lines (e.g., RPMI 8226.1, HEI-OC1, 3T3-L1 preadipocytes, human myotubes)
The effects of 6-alpha-Methylprednisolone have been characterized in various specific cell lines, providing insights into its mechanisms in different biological contexts.
RPMI 8226.1: This human multiple myeloma cell line has been used in studies of glucocorticoid resistance. Research has shown that RPMI 8226 cells can be made resistant to methylprednisolone through continuous exposure. These resistant sub-lines exhibit significant alterations, including changes in nuclear chromatin patterns, such as progressive condensation and the formation of large chromatin clumps. These morphological changes in the nucleus were correlated with the degree of resistance to the glucocorticoid. In other applications, 6-alpha-Methylprednisolone has been used to stimulate RPMI 8226.1 cells to study the expression of the human interleukin-10 (IL-10) gene.
HEI-OC1: The House Ear Institute-Organ of Corti 1 (HEI-OC1) is a murine auditory cell line used to study the inner ear. While direct studies often use the closely related glucocorticoid prednisolone, the findings offer relevant mechanistic insights. In IL-1β-stimulated HEI-OC1 cells, prednisolone was shown to inhibit the expression of the inflammatory enzyme COX-2. This inhibition occurred at the transcriptional level and was associated with the suppression of the ERK-1/2 and JNK-1 signaling pathways. The effects were mediated through the glucocorticoid receptor, as they were diminished by the receptor antagonist RU486. These cells are a valuable model for screening the effects of pharmacological agents on auditory cells.
3T3-L1 Preadipocytes: This cell line is a widely used model for studying adipogenesis. Glucocorticoids, including methylprednisolone, are a standard component of the hormonal cocktail used to induce the differentiation of 3T3-L1 preadipocytes into mature, lipid-filled adipocytes. The steroid works by lowering the barrier to the activation of key adipogenic transcription factors. Chronic exposure to glucocorticoids has been shown to stimulate both adipogenesis and lipolysis in this cell line.
Human Myotubes: In vitro studies using cultured human myotubes have revealed that methylprednisolone can have significant effects on muscle cell development and protein expression. One study found that methylprednisolone increased the levels of dystrophin and myosin heavy chain in differentiated cultures. This was achieved by preventing myotube death and detachment during myogenesis, effectively increasing the number of myotubes. The amount of dystrophin per myonucleus, however, remained the same, indicating the effect was due to enhanced cell survival rather than increased protein synthesis per nucleus. Other research suggests that methylprednisolone selectively affects dystrophin expression, which may not require cell fusion to be expressed.
In Vivo Animal Model Research
To complement in vitro findings, in vivo animal models are crucial for understanding the effects of 6-alpha-Methylprednisolone in a complex biological system, accounting for factors like pharmacokinetics and systemic responses.
Assessment in Equine Osteochondral Fragment Models
The equine osteochondral fragment model is a well-established in vivo system for studying joint disease and the effects of intra-articular therapies. In this model, a chip fragment is surgically created in a horse's carpal (knee) joint to mimic the conditions of osteoarthritis.
Studies using this model to assess 6-alpha-methylprednisolone acetate (B1210297) (MPA) have yielded mixed results. On one hand, joints treated with MPA showed some beneficial effects, such as a lower concentration of prostaglandin (B15479496) E2 in the synovial fluid and reduced scores for intimal hyperplasia and vascularity in the synovial membrane compared to control joints. These findings point to the anti-inflammatory properties of the compound within the joint environment.
However, the same studies also revealed potential deleterious effects on the articular cartilage itself. Observations of articular cartilage erosion and other negative morphological lesions suggested that MPA administration could be harmful to cartilage health, contrasting with the more protective effects seen with other corticosteroids like triamcinolone acetonide in similar models. These detrimental findings align with other research that has noted the negative effects of MPA on both normal and abnormal joints.
Table 3: Summary of Findings in Equine Osteochondral Fragment Model
| Parameter | Effect of 6-alpha-Methylprednisolone Acetate (MPA) | Reference |
| Prostaglandin E2 (Synovial Fluid) | Lower concentration | |
| Synovial Membrane | Lower scores for intimal hyperplasia and vascularity | |
| Articular Cartilage | Evidence of erosion and deleterious morphologic lesions | |
| Clinical Lameness | No significant improvement associated with MPA administration |
Neuroprotective Research in Spinal Cord Injury Models (e.g., rat spinal crush injury)
6alpha-Methylprednisolone, a synthetic glucocorticoid, has been investigated for its neuroprotective capabilities in animal models of spinal cord injury (SCI). biomol.comnih.gov In rat models of spinal crush injury, administration of methylprednisolone has been shown to decrease the number of reactive spinal astrocytes, reduce spinal edema, and lessen the number of necrotic cells in the spinal cord. biomol.comlipidmaps.org These histological improvements were accompanied by functional benefits, including improved proprioceptive limb placing and coordination. biomol.comlipidmaps.org
Further in vitro studies using a rat spinal cord model that allows for the recording of reflexes and fictive locomotion have provided additional insights. nih.gov In this model, when damage was induced by a pathological medium lacking oxygen and glucose, which primarily affects glial cells, methylprednisolone protected astrocytes and oligodendrocytes, particularly in the ventrolateral white matter. nih.gov This protection was associated with the return of slow, alternating oscillations that resemble a sluggish fictive locomotor pattern. nih.gov However, when neuronal loss was induced by kainate-evoked excitotoxicity, methylprednisolone was unable to reverse the damage or restore fictive locomotion. nih.gov This suggests that the neuroprotective effects of methylprednisolone in this context are more directed towards glial cells under metabolic stress rather than directly preventing excitotoxic neuronal death. nih.gov
Some studies, however, have not found significant benefits. In one study involving a contusion SCI model in rats, while methylprednisolone marginally reduced lesion volumes over time, it did not alter the amount of spared gray and white matter or improve the recovery of hind-limb function compared to saline controls. nih.gov
The mechanisms underlying the potential neuroprotective effects are thought to involve the suppression of inflammatory mediators and mitigation of secondary injury cascades. researchgate.net Research has shown that methylprednisolone can upregulate anti-inflammatory and anti-apoptotic genes. researchgate.net
Table 1: Summary of Neuroprotective Effects of 6alpha-Methylprednisolone in Rat SCI Models
| Model Type | Key Findings | Functional Outcome | Reference |
| Spinal Crush Injury | Decreased reactive astrocytes, reduced edema and necrosis. biomol.comlipidmaps.org | Improved proprioceptive limb placing and coordination. biomol.comlipidmaps.org | biomol.com, lipidmaps.org |
| In Vitro (Metabolic Stress) | Protected astrocytes and oligodendrocytes. nih.gov | Return of sluggish fictive locomotor pattern. nih.gov | nih.gov |
| In Vitro (Excitotoxicity) | No protection against neuronal loss. nih.gov | No restoration of fictive locomotion. nih.gov | nih.gov |
| Contusion Injury | Marginally reduced lesion volume; no change in spared tissue. nih.gov | No improvement in hind-limb function. nih.gov | nih.gov |
Otoprotective Properties in Murine Models
The potential of 6alpha-methylprednisolone to protect against hearing loss induced by ototoxic agents has been explored in murine models. Cisplatin (B142131), a potent chemotherapeutic drug, is known to cause irreversible hearing loss by damaging the outer hair cells (OHCs) of the Corti's organ. advancedotology.org
In a study using guinea pigs, intratympanic administration of methylprednisolone was shown to have a significant protective effect against cisplatin-induced ototoxicity. advancedotology.org Animals that received intratympanic methylprednisolone along with cisplatin did not show a significant decrease in distortion product otoacoustic emission (DPOAE) amplitudes, which is a measure of cochlear function. advancedotology.org Electron microscopy confirmed these findings, showing preserved normal morphology of the OHCs in the group treated with intratympanic methylprednisolone, whereas the cisplatin-only group exhibited increased intracytoplasmic myelin figures in the OHCs. advancedotology.org Intravenous administration of methylprednisolone did not provide significant otoprotection in this study, although the results were close to statistical significance. advancedotology.org The study also confirmed that methylprednisolone itself does not negatively affect cochlear function. advancedotology.org
The mechanisms behind cisplatin-induced ototoxicity are multifactorial, involving the excessive production of reactive oxygen species (ROS), inflammation, and apoptosis of inner ear cells. nih.govmedsci.org Corticosteroids like methylprednisolone are widely used to treat inner ear disorders, and their protective effect in this context is likely related to their potent anti-inflammatory properties. advancedotology.org
Table 2: Otoprotective Effects of 6alpha-Methylprednisolone in a Guinea Pig Model of Cisplatin-Induced Ototoxicity
| Administration Route | Effect on DPOAE | Morphological Findings (OHCs) | Reference |
| Intratympanic | Significant protection (no decrease in amplitudes). advancedotology.org | Preserved normal morphology. advancedotology.org | advancedotology.org |
| Intravenous | No significant protection. advancedotology.org | Not specified | advancedotology.org |
| Cisplatin Only | Significant decrease in amplitudes. advancedotology.org | Increased intracytoplasmic myelin figures. advancedotology.org | advancedotology.org |
Immunosuppressive Effects in Autoimmune and Inflammatory Animal Models (e.g., adjuvant-induced arthritis, experimental autoimmune encephalomyelitis)
6alpha-Methylprednisolone is a potent immunosuppressive agent, a property that has been extensively studied in various animal models of autoimmune and inflammatory diseases. nih.govjapsonline.com
In the experimental autoimmune encephalomyelitis (EAE) model in mice, which is an animal model for multiple sclerosis, oral methylprednisolone has been shown to remit the clinical signs of the disease. nih.gov This clinical improvement was associated with a reduction in the inflammatory infiltrate in the central nervous system (CNS) and a loss of lymphocyte reactivity to the myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide used to induce the disease. nih.gov Other studies in rat models of EAE have shown that methylprednisolone induces T-cell apoptosis and reduces the number of T-cell infiltrates in the spinal cord. biomol.comlipidmaps.org However, the timing of administration appears to be crucial. While methylprednisolone administered after the onset of disease ameliorated EAE, its use around the time of immunization paradoxically worsened the disease by increasing leukocyte infiltration into the CNS. nih.gov This was suggested to be due to an incomplete depletion of peripheral T cells, leading to homeostatic proliferation and enhanced priming of autoreactive T cells. nih.gov
The immunosuppressive activity of methylprednisolone has also been noted in models of adjuvant arthritis. github.io The general mechanism of action for glucocorticoids like methylprednisolone involves inhibiting the formation of arachidonic acid derivatives by inhibiting phospholipase A2, inhibiting inflammatory transcription factors like NF-Kappa B, and promoting anti-inflammatory genes such as interleukin-10. drugbank.com At higher doses, these anti-inflammatory effects become immunosuppressive. drugbank.com
Table 3: Immunosuppressive Effects of 6alpha-Methylprednisolone in Autoimmune Models
| Model | Key Findings | Mechanism | Reference |
| EAE (Mouse) | Remission of clinical signs, reduced CNS inflammation, loss of lymphocyte reactivity to MOG. nih.gov | Not specified | nih.gov |
| EAE (Rat) | Induces T-cell apoptosis, reduces T-cell infiltrates in the spinal cord. biomol.comlipidmaps.org | T-cell apoptosis. biomol.comlipidmaps.org | biomol.com, lipidmaps.org |
| EAE (Mouse, preventive) | Worsened disease, increased CNS leukocyte infiltration. nih.gov | Incomplete T-cell depletion leading to homeostatic proliferation. nih.gov | nih.gov |
| Adjuvant Arthritis | Efficacious in inhibiting the condition. github.io | General immunosuppressive actions. github.io | github.io |
Studies on Adrenal Suppression in Rodent Models
The administration of exogenous glucocorticoids like 6alpha-methylprednisolone can suppress the hypothalamic-pituitary-adrenal (HPA) axis, leading to adrenal insufficiency. pfizer.com This effect has been studied in rodent models to understand the pharmacokinetics and pharmacodynamics of the drug.
In a study using male and female rats, a 50 mg/kg intramuscular dose of methylprednisolone resulted in strong inhibitory effects on adrenal function in all animals. researchgate.net The study developed a physiologically-based pharmacokinetic/pharmacodynamic (mPBPK/PD) model to characterize the kinetics of methylprednisolone and the resulting corticosterone (B1669441) suppression. researchgate.net The clearance of methylprednisolone was found to be approximately three times higher in male rats compared to females, which was attributed to sex-specific hepatic metabolism. researchgate.net Despite these kinetic differences, strong adrenal suppression was observed in both sexes. researchgate.net The study also noted modest sex differences in the sensitivity of adrenal suppression to methylprednisolone. researchgate.net
The degree and duration of adrenocortical insufficiency are variable and depend on the dose, frequency, and duration of the corticosteroid therapy. pfizer.com Abrupt withdrawal of glucocorticoids can lead to acute adrenal insufficiency. pfizer.com
Table 4: Adrenal Suppression by 6alpha-Methylprednisolone in Rats
| Parameter | Finding | Model | Reference |
| Adrenal Effect | Strong inhibitory effects on adrenal function. researchgate.net | mPBPK/PD model | researchgate.net |
| Sex Differences (Kinetics) | Clearance was ~3-fold higher in males than females. researchgate.net | mPBPK/PD model | researchgate.net |
| Sex Differences (Dynamics) | Modest differences in sensitivity of adrenal suppression. researchgate.net | mPBPK/PD model | researchgate.net |
Investigation in Models of Acute Pancreatitis and NF-kappaB Downstream Effects
The potent anti-inflammatory properties of 6alpha-methylprednisolone have led to its investigation in models of severe acute pancreatitis (SAP). opastpublishers.com In SAP, the excessive production of inflammatory cytokines, driven by transcription factors like nuclear factor-kappaB (NF-κB), can cause significant local and systemic inflammation. opastpublishers.comwjgnet.com
In a mouse model of SAP, early administration of methylprednisolone was found to attenuate pancreatic and lung injury. opastpublishers.com This was evidenced by reduced serum amylase levels, decreased myeloperoxidase (MPO) expression in the lung, and attenuated pathological injury in both the pancreas and lungs. opastpublishers.com The treatment also led to a dose-dependent decrease in the levels of pro-inflammatory cytokines IL-1β and TNF-α in serum and peritoneal lavage fluids. opastpublishers.com Mechanistically, methylprednisolone was shown to down-regulate the expression of NLRP3 and IL-1β in the pancreas and lungs. opastpublishers.com In vitro studies using isolated peritoneal macrophages confirmed that methylprednisolone reduced the levels of IL-1β and TNF-α by down-regulating the expression of NLRP3, IL-1β, and phosphorylated NF-κB. opastpublishers.com This suggests that methylprednisolone protects against SAP by inhibiting the activation of NF-κB and the NLRP3 inflammasome. opastpublishers.com
Another study in a rat model of cholecystokinin-octapeptide-induced acute pancreatitis found that methylprednisolone pretreatment ameliorated many laboratory and morphological parameters of the disease, including reducing pancreatic levels of TNF-α and interleukin-6. nih.gov Interestingly, this study reported that the anti-inflammatory effect of methylprednisolone occurred downstream of NF-κB DNA binding, as the drug did not influence the binding itself but did decrease proinflammatory cytokine synthesis. nih.gov The study also noted that methylprednisolone specifically induced heat shock protein 72 (HSP72) in the pancreas, suggesting this may play a role in its protective effect. nih.gov
Table 5: Effects of 6alpha-Methylprednisolone in Acute Pancreatitis Models
| Model | Key Findings | Proposed Mechanism | Reference |
| Mouse SAP | Attenuated pancreas/lung injury, decreased IL-1β & TNF-α. opastpublishers.com | Down-regulation of NF-κB and NLRP3 inflammasome activation. opastpublishers.com | opastpublishers.com |
| Rat Pancreatitis | Ameliorated disease parameters, decreased TNF-α & IL-6. nih.gov | Anti-inflammatory effect occurs downstream of NF-κB DNA binding; induction of HSP72. nih.gov | nih.gov |
Advanced Research Directions and Methodological Approaches for 6 Alpha Methylprednisolone
This section explores the cutting-edge research and methodologies being employed to investigate and enhance the therapeutic potential of 6-alpha-methylprednisolone. These approaches focus on targeted delivery systems and computational analysis to better understand its mechanisms of action and improve its efficacy.
Future Research Perspectives and Unexplored Avenues
Elucidating Uncharacterized Mechanistic Pathways
The primary mechanism of 6alpha-methylprednisolone is understood to be genomic; it diffuses into cells, binds to cytosolic glucocorticoid receptors (GR), and this complex then translocates to the nucleus to regulate gene expression. mdpi.com This process, known as transactivation or transrepression, accounts for the majority of its anti-inflammatory effects but typically requires hours to manifest. mdpi.com However, a growing body of evidence points to the existence of rapid, non-genomic actions that are not fully understood and represent a critical frontier in glucocorticoid research. mdpi.com
These rapid effects, which occur within minutes, cannot be explained by the relatively slow process of gene transcription and protein synthesis. mdpi.com Research has shown that high doses of 6alpha-methylprednisolone can exert inhibitory effects on human neutrophil degranulation within five minutes, an action that is not blocked by the GR antagonist RU486 or the protein synthesis inhibitor cycloheximide. nih.gov This suggests a mechanism independent of the classical nuclear receptor pathway. nih.gov
Further studies have identified other rapid, non-genomic effects. In the central nervous system, 6alpha-methylprednisolone has been shown to modulate the release of neurotransmitters like GABA and glutamate (B1630785) from hippocampal nerve terminals through fast, non-genomic mechanisms, potentially involving membrane-bound receptors. Another area requiring deeper investigation is the compound's impact on cellular organelles and processes. For example, studies in osteoblasts have shown that 6alpha-methylprednisolone inhibits the formation of primary cilia and promotes autophagy, which may be an underlying pathological basis for some of the compound's adverse effects on bone. The precise regulatory pathways governing these effects remain to be fully elucidated in vivo.
Future research should focus on identifying and characterizing the putative membrane-bound glucocorticoid receptors (mGRs) and understanding their signaling cascades. Elucidating how 6alpha-methylprednisolone interacts with cellular membranes and ion channels to produce these rapid effects could open new therapeutic windows, potentially allowing for the separation of rapid anti-inflammatory actions from slower, genomic-mediated side effects.
Table 1: Comparison of Genomic and Uncharacterized Non-Genomic Pathways of 6alpha-Methylprednisolone
| Feature | Well-Characterized Genomic Pathway | Uncharacterized/Non-Genomic Pathways |
|---|---|---|
| Receptor Location | Cytosolic / Nuclear | Presumed to be on the cell membrane; also may involve direct cytosolic protein interactions. |
| Onset of Action | Hours to days. drugbank.com | Seconds to minutes. mdpi.com |
| Mechanism | Ligand-receptor complex acts as a transcription factor, altering gene expression (transactivation/transrepression). mdpi.com | Interaction with membrane receptors (mGRs), alteration of ion channel function, direct modulation of intracellular signaling cascades (e.g., MAPK). whiterose.ac.uk |
| Mediators | Glucocorticoid Receptor (GR), Glucocorticoid Response Elements (GREs) on DNA. mdpi.com | Putative membrane-bound receptors, second messengers (e.g., cAMP, Ca2+), kinases. |
| Example Effect | Suppression of pro-inflammatory cytokine genes (e.g., IL-6, TNF-α). drugbank.com | Rapid inhibition of neutrophil degranulation nih.gov; rapid modulation of glutamate and GABA release in the hippocampus. |
| Key Research Question | How is receptor-DNA binding specificity achieved in different cell types? | What is the molecular identity of the membrane-bound GR? What are the downstream signaling pathways of these rapid, non-genomic actions? |
Development of Advanced Preclinical Models for Specific Research Questions
Progress in understanding 6alpha-methylprednisolone has been dependent on preclinical models, but future research requires the development and application of more sophisticated systems that can better recapitulate human physiology and specific disease states.
Traditional animal models, such as rabbit and rat models of steroid-induced osteonecrosis of the femoral head, have been instrumental. nih.govresearchgate.netcnjournals.com Future work in this area involves advancing these models by incorporating cell-based therapies and tissue engineering. For instance, researchers are developing models that combine core decompression surgery with genetically modified mesenchymal stem cells (MSCs) and osteoconductive scaffolds to test new regenerative strategies for mitigating steroid-induced bone damage. nih.govresearchgate.net
For studying the immunological effects of 6alpha-methylprednisolone, humanized mouse models represent a significant advancement. nih.gov These are immunodeficient mice engrafted with human hematopoietic stem cells, resulting in a functional human immune system. transcurebioservices.comnih.gov Such models have been used to study cytokine release syndrome (CRS) and graft-versus-host disease (GvHD), allowing for the evaluation of how 6alpha-methylprednisolone modulates human immune cell responses in vivo, an impossible task in conventional mouse models. nih.govtranscurebioservices.comfrontiersin.org
Perhaps the most promising frontier is the use of human pluripotent stem cell (hPSC)-derived organoids. technologynetworks.comnih.gov Cerebral organoids, for example, create three-dimensional models of the developing human brain. technologynetworks.comresearchgate.netki.se Studies using these models have already begun to explore how glucocorticoids impact neuronal differentiation and maturation, revealing that exposure can shift the balance between excitatory and inhibitory neurons. technologynetworks.comki.senih.gov These organoid systems offer a powerful, human-specific platform to investigate the neurodevelopmental effects of 6alpha-methylprednisolone and to screen for novel neuroprotective strategies. researchgate.netnih.gov
Table 2: Advanced Preclinical Models for 6alpha-Methylprednisolone Research
| Model Type | Description | Specific Research Application |
|---|---|---|
| Genetically Modified Animal Models | Rabbit models of steroid-induced osteonecrosis incorporating genetically modified mesenchymal stem cells (MSCs) to express growth factors (e.g., PDGF-BB). nih.govresearchgate.net | Investigating novel cell-based therapies to prevent or reverse steroid-induced bone necrosis. |
| Humanized Mouse Models (CD34+) | Immunodeficient mice engrafted with human hematopoietic stem cells, creating a human immune system (T-cells, B-cells, myeloid cells). nih.govtranscurebioservices.com | Studying the efficacy of 6alpha-methylprednisolone in modulating human-specific immune responses like cytokine release syndrome (CRS) and graft-versus-host disease (GvHD). nih.govfrontiersin.org |
| Cerebral Organoids | 3D self-organizing structures derived from human induced pluripotent stem cells (hiPSCs) that mimic aspects of early human brain development. technologynetworks.comresearchgate.net | Elucidating the cell-type-specific effects of glucocorticoid exposure on neuronal maturation and differentiation in a human-relevant context. technologynetworks.comnih.gov |
| Disease-Specific In Vivo Models | Murine models of chronic toluene (B28343) exposure to induce neuroinflammation, or Aβ₁₋₄₂-induced models of Alzheimer's disease. nih.govresearchgate.net | Assessing the potential of 6alpha-methylprednisolone to ameliorate neuroinflammation and cognitive deficits in specific neurological disease contexts. nih.govresearchgate.net |
Integration of Multi-Omics Data in 6alpha-Methylprednisolone Pharmacodynamics Research
The response to 6alpha-methylprednisolone is complex and varies significantly among individuals. A systems-level understanding of its pharmacodynamics requires the integration of multiple high-throughput "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics. mdpi.com While genomic studies have identified gene variants that influence response, a multi-omics approach promises a more holistic picture of the drug's effects.
Proteomics studies have begun to map the large-scale changes induced by 6alpha-methylprednisolone. A functional pharmacoproteomic analysis in rat liver identified 451 differentially regulated proteins following a single dose, affecting pathways related to stress response, energy regulation, and drug metabolism. nih.gov Another study in patients with giant cell arteritis identified 434 differentially expressed proteins in response to methylprednisolone (B1676475) and other treatments, highlighting key biomarkers like CCL7, MMP12, and CXCL9. nih.gov These studies reveal that the drug's impact on the proteome is vast and dynamic, with changes persisting long after the drug is cleared. acs.orgacs.org
Metabolomics, the study of small molecule metabolites, offers another layer of insight. Glucocorticoid treatment significantly alters the metabolome. whiterose.ac.uknih.govresearchgate.net Studies have shown changes in amino acid metabolism (e.g., phenylalanine, lysine), purine (B94841) and pyrimidine (B1678525) metabolism, and pathways connected to the urea (B33335) and tricarboxylic acid (TCA) cycles. frontiersin.orgird.fr Low serum glutamine, for example, has been identified as a potential predictor of high fatigue in patients treated with glucocorticoids. whiterose.ac.uknih.gov
The future of this research lies in the true integration of these datasets. By combining genomic data with transcriptomic, proteomic, and metabolomic profiles from the same individuals, researchers can build comprehensive systems pharmacology models. researchgate.net This approach could help elucidate the complex networks that govern drug response, identify predictive biomarkers for efficacy and adverse effects, and ultimately enable the personalization of 6alpha-methylprednisolone therapy. mdpi.com
Table 3: Examples of Multi-Omics Findings in Glucocorticoid Research
| Omics Layer | Key Findings Related to Glucocorticoid/Methylprednisolone Action | Associated Pathways/Processes |
|---|---|---|
| Proteomics | Altered expression of hundreds of proteins in liver and serum. nih.govnih.gov Examples: Upregulation of acute-phase response proteins; changes in cytochrome P450 enzymes; regulation of CCL7, MMP12, CXCL9. nih.govnih.gov | Hepatic metabolism, gluconeogenesis, inflammatory response, drug metabolism, immune cell trafficking. nih.govnih.govacs.org |
| Metabolomics | Significant deregulation of plasma/serum metabolites. researchgate.netfrontiersin.org Examples: Reduction in phenylalanine, lysine, arginine; upregulation of tyrosine, hydroxyproline; altered glutamine and 3-hydroxybutyrate (B1226725) levels. whiterose.ac.uknih.govfrontiersin.org | Amino acid metabolism, gluconeogenesis, protein catabolism, bone metabolism, urea cycle, fatty acid metabolism. whiterose.ac.ukfrontiersin.org |
| Transcriptomics | Identification of differentially expressed genes (e.g., GLCCI1, SLC1A2, GABRB2) associated with drug response or effects in specific tissues. mdpi.comresearchgate.net | Synapse function, immune and inflammatory processes, glucocorticoid signaling. mdpi.comresearchgate.net |
| Integrated Analysis | Systems models show drug effects persist after clearance and reveal complex temporal regulation of biological cascades. acs.orgresearchgate.net | Hormone stimulus response, protein translation, systems-level inflammatory control. acs.orgresearchgate.net |
Exploration of Stereoisomeric Effects beyond 6alpha-Methylprednisolone
6alpha-Methylprednisolone, as its name denotes, is a specific stereoisomer. nih.gov The "6-alpha" refers to the orientation of the methyl group at the 6th position of the steroid nucleus. In pharmacology, stereoisomerism—the phenomenon of molecules having the same chemical formula but different spatial arrangements of atoms—can have profound implications for biological activity. Different stereoisomers of a drug can exhibit widely varying efficacy, receptor binding affinity, metabolism, and toxicity.
A classic example is the bronchodilator albuterol, which is a racemic mixture of (R)- and (S)-isomers; the R-isomer is responsible for the therapeutic effect, while the S-isomer is inactive and may contribute to side effects. ri.gov For 6alpha-methylprednisolone, however, the pharmacological properties of its other potential stereoisomers, most notably 6beta-methylprednisolone (B569078), remain almost entirely uncharacterized in the scientific literature.
This represents a significant and unexplored avenue of research. It is plausible that the 6-beta isomer could have different properties: it might be more or less potent, have a different affinity for the glucocorticoid versus mineralocorticoid receptor, or possess a different profile of genomic versus non-genomic actions. Investigating these possibilities is a logical next step.
Future research should involve the chemical synthesis of 6beta-methylprednisolone and other relevant isomers. These compounds could then be tested in a battery of in vitro and in vivo assays to compare their receptor binding kinetics, anti-inflammatory potency, and effects on the pathways described above. Such studies could lead to the discovery of a new derivative with a more favorable therapeutic index or provide deeper insights into the structure-activity relationship of the glucocorticoid receptor. The complete lack of data on the stereoisomers of this widely used compound is a knowledge gap that warrants focused investigation.
Q & A
Q. How do structural modifications (e.g., 6α-methylation) influence the pharmacokinetic profile of prednisolone derivatives?
The 6α-methyl group in methylprednisolone enhances metabolic stability by reducing hepatic first-pass metabolism, leading to prolonged plasma half-life compared to unmodified prednisolone. Methodologically, comparative bioavailability studies should measure parameters like AUC (area under the curve), Cmax, and t1/2 using HPLC or LC-MS/MS under controlled conditions (fasting, standardized dosing). Statistical comparisons require non-inferiority testing with predefined equivalence margins .
Q. What experimental designs are optimal for comparing glucocorticoid efficacy between 6α-methyl prednisolone and other corticosteroids?
Randomized controlled trials (RCTs) with double-blinding and active comparators (e.g., dexamethasone, prednisone) are preferred. Use validated endpoints like inflammatory biomarker reduction (e.g., CRP, IL-6) or clinical scores (e.g., Disease Activity Score-28). Ensure power calculations to detect minimal clinically important differences (MCID) and account for confounders (e.g., comorbidities, concurrent medications) .
Q. How should researchers address inter-individual variability in drug response during preclinical studies?
Stratify in vitro assays (e.g., lymphocyte proliferation inhibition) by donor demographics (age, sex, genetic polymorphisms in CYP3A4/5). Use mixed-effects models to analyze variability in IC50 values across cell lines or animal models. Replicate experiments with ≥3 biological replicates to ensure reproducibility .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported anti-inflammatory potency of 6α-methyl prednisolone across studies?
Conduct meta-analyses with sensitivity analyses to identify heterogeneity sources (e.g., dosing regimens, patient populations). Use subgroup analyses to isolate factors like renal/hepatic impairment or drug-drug interactions. Apply the GRADE framework to assess evidence quality and reconcile discrepancies via dose-response modeling .
Q. How can machine learning optimize 6α-methyl prednisolone dosing in complex clinical scenarios?
Develop supervised learning models (e.g., random forests, neural networks) trained on electronic health records (EHRs) with features like biomarkers (e.g., serum albumin), comorbidities, and prior steroid exposure. Address class imbalance (rare adverse events) via synthetic minority oversampling (SMOTE) or cost-sensitive learning. Validate models using time-split cohorts to ensure temporal generalizability .
Q. What strategies improve the detection of long-term adverse effects (e.g., osteoporosis) in longitudinal studies?
Implement registry-based designs with extended follow-up (≥5 years). Use dual-energy X-ray absorptiometry (DXA) scans at baseline and annual intervals to quantify bone mineral density changes. Apply time-to-event analyses (Cox proportional hazards models) with adjustment for cumulative dose and confounders (e.g., vitamin D levels). Incorporate patient-reported outcomes (PROs) via validated tools like FRAX<sup>®</sup> .
Methodological Best Practices
Q. How should researchers design in vitro assays to evaluate 6α-methyl prednisolone’s immunomodulatory effects?
- Cell culture: Use primary human PBMCs (peripheral blood mononuclear cells) rather than immortalized lines to preserve physiological relevance.
- Stimulation: Apply LPS or PHA to induce inflammation, then measure cytokine suppression (ELISA/multiplex assays).
- Dosage: Include a gradient (e.g., 1 nM–10 µM) to establish dose-response curves.
- Controls: Use dexamethasone as a positive control and vehicle-only as a negative control. Report inter-assay CV (coefficient of variation) to validate precision .
Q. What statistical approaches are critical for analyzing non-linear pharmacokinetics in pediatric populations?
Use population pharmacokinetic (PopPK) modeling with nonlinear mixed-effects (NLME) software (e.g., NONMEM<sup>®</sup>). Incorporate covariates like body weight, age, and maturation functions for hepatic clearance. Validate models via bootstrap or visual predictive checks (VPCs) .
Ethical and Reporting Considerations
Q. How can researchers mitigate bias in observational studies investigating 6α-methyl prednisolone’s safety?
Apply propensity score matching to balance treatment groups for baseline characteristics. Use negative control outcomes to detect unmeasured confounding. Adhere to STROBE guidelines for transparent reporting of observational data .
Q. What protocols ensure reproducibility in synthesizing and characterizing 6α-methyl prednisolone analogs?
- Synthesis: Document reaction conditions (temperature, catalysts) and purification steps (HPLC gradients, crystallization solvents).
- Characterization: Report <sup>1</sup>H/<sup>13</sup>C NMR shifts, high-resolution mass spectra (HRMS), and HPLC purity (≥95%).
- Nomenclature: Follow IUPAC guidelines to avoid ambiguity (e.g., specify stereochemistry at C-6α) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
